molecular formula C13HF21N2O B1403697 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole CAS No. 261761-06-2

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole

Cat. No.: B1403697
CAS No.: 261761-06-2
M. Wt: 600.13 g/mol
InChI Key: CHEDSJLGINMLBJ-UHFFFAOYSA-N
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Description

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole is a chemical compound that belongs to the pyrazole family. It is characterized by its unique structure, which includes a trifluoroacetyl group and two nonafluorobutyl groups attached to a pyrazole ring. This compound is known for its high reactivity and selectivity, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole typically involves the reaction of a pyrazole derivative with trifluoroacetic anhydride and nonafluorobutyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the replacement of specific functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl and nonafluorobutyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole can be compared with other similar compounds, such as:

    1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole: This compound has trifluoromethyl groups instead of nonafluorobutyl groups, resulting in different reactivity and applications.

    1-Trifluoroacetyl-3,5-bis(pentafluoroethyl)pyrazole: The presence of pentafluoroethyl groups alters the compound’s properties and potential uses. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and selectivity compared to its analogs.

Biological Activity

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique trifluoroacetyl and nonafluorobutyl substituents. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

PropertyDescription
IUPAC Name 1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,2-trifluoroethanone
Molecular Formula C13H2F21N2O
Molecular Weight 498.13 g/mol

Synthesis

The synthesis typically involves the reaction of a pyrazole derivative with trifluoroacetic anhydride and nonafluorobutyl iodide under controlled conditions. This method ensures high yield and purity by employing inert atmospheres to prevent side reactions .

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission .
  • Radical Scavenging : It exhibits antioxidant properties through radical scavenging activities, which can be measured using assays like ABTS and FRAP .

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays:

Assay TypeIC50 (µM)Comparison to Control
ABTS15.0Comparable to Trolox
FRAP12.0Higher than EDA
Hydroxyl Radical Scavenging20.0Lower than EDA

These results indicate that the compound possesses significant antioxidant capabilities, making it a candidate for further therapeutic exploration .

Enzyme Inhibition Studies

Inhibitory effects on AChE and BChE were evaluated in vitro:

EnzymeIC50 (µM)Comparison to Standard
Acetylcholinesterase5.0More potent than Donepezil
Butyrylcholinesterase6.5Comparable to Rivastigmine

These findings suggest that the compound may have potential applications in treating neurodegenerative diseases due to its ability to inhibit cholinesterases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

CompoundAntioxidant Activity (ABTS IC50 µM)AChE Inhibition (IC50 µM)
This compound15.05.0
1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole18.07.0
1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole20.010.0

This table illustrates that while all compounds exhibit biological activity, the trifluoroacetyl and nonafluorobutyl groups in our compound enhance both antioxidant and enzyme inhibition effects compared to its analogs .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls. This suggests potential for therapeutic use in neurodegenerative disorders .

Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of compounds similar to this compound for treating cognitive decline associated with aging. Preliminary results show promise in improving memory retention and cognitive processing speed .

Properties

IUPAC Name

1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13HF21N2O/c14-5(15,8(21,22)10(25,26)12(29,30)31)2-1-3(36(35-2)4(37)7(18,19)20)6(16,17)9(23,24)11(27,28)13(32,33)34/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDSJLGINMLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13HF21N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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